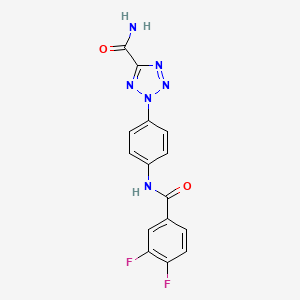

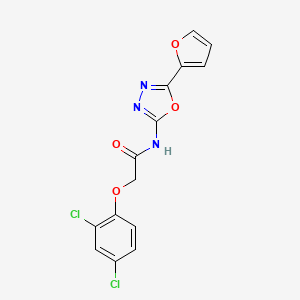

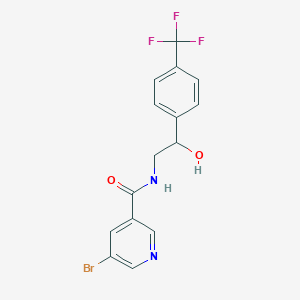

2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure of many biological compounds like nucleotides of DNA and RNA . Tetrahydroisoquinoline is a type of isoquinoline with the nitrogen atom at position 1 . It is a structural motif in a variety of natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including IR, NMR, and UV-Vis . For example, the structure of ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, a pyrimidine derivative, was confirmed by 1H NMR .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . They can undergo a variety of chemical reactions, including oxidation and reduction, and reactions with nucleophiles and electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, solubility, and stability. For example, ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, a pyrimidine derivative, is a yellow solid with a melting point of 256–257 °C .Applications De Recherche Scientifique

Anti-Fibrosis Activity

Compounds with a pyrimidine moiety, such as 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been found to exhibit anti-fibrotic activities . In a study, several compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Antimicrobial Activity

Pyrimidine derivatives are known to exhibit antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

Pyrimidine derivatives have been reported to have anticancer properties . They have been used in the modulation of myeloid leukemia and breast cancer .

Antiallergic Activity

Diazines, which include pyrimidines, have been reported to exhibit antiallergic activities . This suggests that 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride could potentially be used in the treatment of allergic reactions.

Tyrosine Kinase Inhibition

Pazopanib, a pyrimidine-based drug, is a potent and selective multi-targeted receptor tyrosine kinase inhibitor . This suggests that other pyrimidine derivatives could potentially be developed as tyrosine kinase inhibitors.

Anti-Inflammatory and Analgesic Activities

Pyrimidine derivatives have been reported to have anti-inflammatory and analgesic activities . This suggests that 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride could potentially be used in the treatment of inflammation and pain.

Antihypertensive Activity

Pyrimidine derivatives have been reported to have antihypertensive activities . This suggests that 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride could potentially be used in the treatment of hypertension.

Anticonvulsant Activity

Pyrimidine derivatives have been reported to have anticonvulsant activities . This suggests that 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride could potentially be used in the treatment of convulsive disorders.

Mécanisme D'action

Target of Action

The primary targets of 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride are Collagen Prolyl 4-Hydroxylases (P4Hs) and Serine/threonine protein kinase PLK4 . P4Hs play a crucial role in the formation of stable triple helical collagen by catalyzing the formation of 4-hydroxyproline . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of collagen prolyl-4-hydroxylase . It also displays high inhibitory activity against PLK4 .

Biochemical Pathways

The inhibition of P4Hs and PLK4 affects several biochemical pathways. The inhibition of P4Hs leads to a decrease in the formation of stable triple helical collagen . The inhibition of PLK4 disrupts centriole duplication, which can lead to genome instability .

Pharmacokinetics

Similar compounds have been reported to exhibit good plasma stability and liver microsomal stability . These properties can impact the bioavailability of the compound, but further studies would be needed to confirm this for 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Result of Action

The inhibition of P4Hs by this compound leads to a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that it might have potential as an anti-fibrotic drug . The inhibition of PLK4 can lead to genome instability, suggesting potential anticancer applications .

Orientations Futures

The future directions in the study of such compounds could involve further exploration of their biological activities and potential applications in medicine. For example, some pyrimidine derivatives have shown promising anti-fibrotic activities , suggesting potential for development into novel anti-fibrotic drugs.

Propriétés

IUPAC Name |

2-pyrimidin-2-yl-3,4-dihydro-1H-isoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.ClH/c1-2-5-12-10-16(9-6-11(12)4-1)13-14-7-3-8-15-13;/h1-5,7-8H,6,9-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZFLMGMCNTKHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC=CC=N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2811348.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B2811352.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2811353.png)

![1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2811354.png)

![1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2811358.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2811366.png)